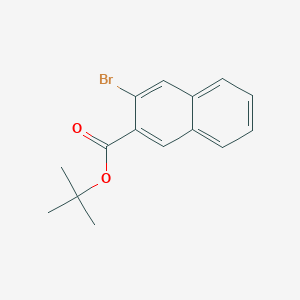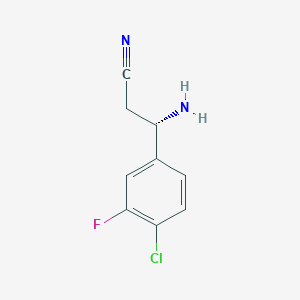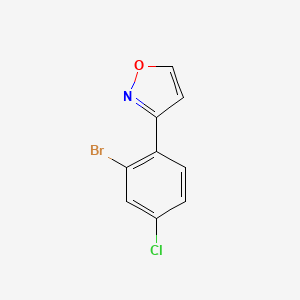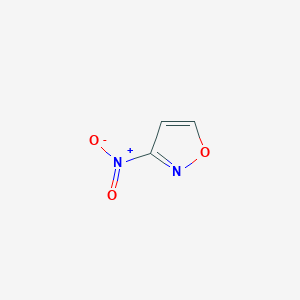
tert-Butyl 3-bromo-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-2-naphthoate: is an organic compound with the molecular formula C15H15BrO2. It is a derivative of naphthalene, where a tert-butyl ester group is attached to the 3-position and a bromine atom is attached to the 2-position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-naphthoate can be synthesized through several methods. One common method involves the bromination of tert-butyl 2-naphthoate. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: tert-Butyl 3-azido-2-naphthoate, tert-butyl 3-thio-2-naphthoate.
Reduction: tert-Butyl 2-naphthoate.
Oxidation: tert-Butyl 3-bromo-2-naphthoic acid.
Scientific Research Applications
tert-Butyl 3-bromo-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-naphthoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
- tert-Butyl 2-bromo-2-naphthoate
- tert-Butyl 4-bromo-1-naphthoate
- tert-Butyl 6-bromo-2-naphthoate
Comparison: tert-Butyl 3-bromo-2-naphthoate is unique due to the specific positioning of the bromine and tert-butyl ester groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as tert-butyl 2-bromo-2-naphthoate and tert-butyl 4-bromo-1-naphthoate, this compound may exhibit different chemical and biological properties due to the distinct electronic and steric effects .
Properties
CAS No. |
1817806-80-6 |
|---|---|
Molecular Formula |
C15H15BrO2 |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
tert-butyl 3-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,1-3H3 |
InChI Key |
XAAFBWJOZIFCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15234822.png)








![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)


![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)
